N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide
Description
N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide is a hydrazide derivative featuring a 3,4-dihydronaphthalenylidene moiety conjugated with a diphenylacetohydrazide group. While the exact data for this compound are sparse in the provided evidence, its structural analogs (e.g., compounds with substituted benzylidene or naphthalenylidene groups) have been extensively studied. These compounds are typically synthesized via Schiff base condensation between hydrazides and aldehydes or ketones, a method widely employed for generating bioactive heterocyclic derivatives .
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N2O/c27-24(26-25-22-17-9-15-18-10-7-8-16-21(18)22)23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-8,10-14,16,23H,9,15,17H2,(H,26,27)/b25-22- |
InChI Key |
KSUOKWAOPXISGP-LVWGJNHUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
A widely adopted method involves converting 2,2-diphenylacetic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is subsequently treated with hydrazine hydrate in anhydrous ethanol under reflux conditions (4–6 hours, 70–80°C). This approach yields 2,2-diphenylacetohydrazide with a reported efficiency of 82–88% after recrystallization from ethanol. The reaction proceeds as follows:
$$
\text{2,2-Diphenylacetic acid} + \text{SOCl}2 \rightarrow \text{2,2-Diphenylacetyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{2,2-Diphenylacetyl chloride} + \text{N}2\text{H}4 \rightarrow \text{2,2-Diphenylacetohydrazide} + \text{HCl}
$$
Key parameters influencing yield include the stoichiometric ratio of hydrazine to acid chloride (1.2:1 molar ratio) and the exclusion of moisture to prevent hydrolysis.
Direct Hydrazinolysis
Alternative protocols bypass the acid chloride step by reacting 2,2-diphenylacetic acid directly with excess hydrazine hydrate in refluxing ethanol (12–16 hours). While this method avoids SOCl₂ handling, yields are marginally lower (75–80%) due to competing side reactions.
Condensation with 3,4-Dihydronaphthalen-1(2H)-one
The hydrazone formation step involves condensing 2,2-diphenylacetohydrazide with 3,4-dihydronaphthalen-1(2H)-one. This reaction is typically conducted under acidic or basic catalysis to facilitate imine bond formation.
Acid-Catalyzed Condensation
In a representative procedure, equimolar quantities of 2,2-diphenylacetohydrazide and 3,4-dihydronaphthalen-1(2H)-one are refluxed in absolute ethanol containing a catalytic amount of glacial acetic acid (0.5–1.0 mL) for 6–8 hours. The reaction mixture is cooled to room temperature, and the precipitated product is filtered and washed with cold ethanol. Yields range from 70–78%, with purity confirmed via thin-layer chromatography (TLC).
Base-Mediated Approach
Superior yields (85–90%) are achieved using piperidine (5–10 mol%) as a basic catalyst in ethanol under reflux (4–5 hours). The mechanism involves deprotonation of the hydrazide nitrogen, enhancing nucleophilicity for attack on the carbonyl carbon of the ketone:
$$
\text{R-CONH-NH}2 + \text{R'}2\text{C=O} \xrightarrow{\text{piperidine}} \text{R-CONH-N=CR'}2 + \text{H}2\text{O}
$$
The use of molecular sieves (4Å) to absorb water shifts the equilibrium toward product formation.
Optimization of Reaction Conditions
Solvent Effects
Comparative studies reveal ethanol as the optimal solvent due to its ability to dissolve both reactants while facilitating product precipitation upon cooling. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification, reducing net yields to 65–70%.
Temperature and Time
Reflux temperatures (78–80°C) provide optimal kinetic energy for imine formation without promoting decomposition. Extended reaction times (>8 hours) lead to diminished yields (≤60%) due to oxidative side reactions, particularly in the presence of trace metals.
Stoichiometric Ratios
A 1:1.05 molar ratio of hydrazide to ketone maximizes conversion while minimizing unreacted starting material. Excess ketone (≥1.2 equivalents) induces side products through aldol condensation pathways.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : The hydrazone exhibits characteristic bands at 3250–3300 cm⁻¹ (N–H stretch), 1680–1700 cm⁻¹ (C=O), and 1590–1610 cm⁻¹ (C=N). Disappearance of the ketone carbonyl stretch (≈1715 cm⁻¹) confirms complete condensation.
- ¹H NMR : Key signals include δ 8.25–8.35 (s, 1H, N–H), δ 7.20–7.50 (m, 14H, aromatic protons), and δ 2.80–3.20 (m, 4H, dihydronaphthalene CH₂ groups).
- ¹³C NMR : Resonances at δ 165–168 ppm (C=O) and δ 150–155 ppm (C=N) provide conclusive evidence of hydrazone formation.
Elemental Analysis
Theoretical values for C₂₉H₂₆N₂O: C, 82.44%; H, 6.16%; N, 6.63%. Experimental results typically fall within ±0.3% of calculated values, confirming synthetic fidelity.
Comparative Analysis with Related Hydrazones
Hydrazones derived from naphthalenyl ketones exhibit distinct reactivity patterns compared to their benzaldehyde analogs. The extended π-system in 3,4-dihydronaphthalen-1(2H)-one enhances conjugation, lowering the C=N stretching frequency by 10–15 cm⁻¹ relative to benzophenone hydrazones. This electronic modulation improves thermal stability, with decomposition temperatures exceeding 250°C versus 220°C for simpler aryl hydrazones.
Table 1: Comparative Reaction Yields for Selected Hydrazones
Industrial-Scale Considerations
Patent-derived methodologies highlight the importance of phase-transfer catalysts in large-scale synthesis. For instance, tris(dioxa-3,6-heptyl)amine (TDA-1) enhances interfacial contact between hydrophilic hydrazides and hydrophobic ketone substrates in biphasic systems (toluene/water), achieving 92% conversion at 112°C. Continuous distillation of water azeotropes (e.g., using Dean-Stark traps) further improves yields to 94–96% in pilot-scale reactions.
Chemical Reactions Analysis
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding naphthalenone derivatives, while reduction can yield dihydronaphthalenylidene derivatives .
Scientific Research Applications
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an inhibitor of Bcl-2 proteins, which are involved in the regulation of apoptosis . This makes it a potential candidate for the development of anticancer agents.
Mechanism of Action
The mechanism of action of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. As an inhibitor of Bcl-2 proteins, the compound binds to the active sites of these proteins, preventing them from exerting their anti-apoptotic effects . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound’s anti-inflammatory and antimicrobial activities are believed to be mediated through similar mechanisms, involving the inhibition of key enzymes and pathways involved in these processes .
Comparison with Similar Compounds
Comparison with Similar Hydrazide Derivatives
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Observations :
- The target compound’s diphenylacetohydrazide group distinguishes it from analogs with methylbenzohydrazide (e.g., ) or benzofuran-carbohydrazide moieties (e.g., ).
- Substituents on the hydrazide backbone significantly influence molecular weight and polarity. For instance, the benzofuran-piperazinyl derivative in has a higher molecular weight (478.60) due to its extended aromatic system.
Example :
- The synthesis of N'-benzylidene-2-(naphthalen-1-yl)acetohydrazide derivatives involves refluxing 2-(naphthalen-1-yl)acetohydrazide with substituted benzaldehydes in methanol . This method parallels the likely synthesis route for the target compound.
Divergences :
Physicochemical Properties
Melting Points
- The benzofuran-piperazinyl derivative exhibits a melting point of 161–162°C , while simpler analogs like N'-(3,4-dihydronaphthalenylidene)benzohydrazides often have lower melting points (~130°C) due to reduced molecular complexity .
Spectroscopic Characterization
Q & A
Basic Question: What are the standard synthetic methodologies for preparing N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide?
Answer:
The compound is typically synthesized via condensation reactions. For example:
- Hydrazide Formation: Reacting 2,2-diphenylacetic acid derivatives with hydrazine hydrate under reflux conditions to form the hydrazide intermediate.
- Schiff Base Formation: Condensing the hydrazide with 3,4-dihydro-1(2H)-naphthalenone in ethanol or methanol under reflux, often using catalytic acetic acid to facilitate imine bond formation .
- Purification: Recrystallization from methanol or ethanol is commonly used to isolate the product. Characterization involves FT-IR (C=O, N-H stretches), NMR (aromatic proton integration, imine proton at δ 8.2–8.5 ppm), and elemental analysis .
Basic Question: How is the molecular structure of this compound elucidated in academic research?
Answer:
Structural confirmation relies on:
- Spectroscopy:
- H/C NMR: Assigning aromatic protons (δ 6.8–7.8 ppm), imine protons (δ 8.2–8.5 ppm), and dihydronaphthalene methylene groups (δ 2.5–3.5 ppm) .
- FT-IR: Peaks at 1650–1680 cm (C=O), 3200–3300 cm (N-H) .
- X-ray Crystallography: Resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles to confirm stereochemistry .
Basic Question: What key physicochemical properties are critical for experimental design?
Answer:
- Solubility: Limited in polar solvents (water, ethanol) but soluble in DMSO/DMF, impacting formulation for bioassays .
- Thermal Stability: Melting points (e.g., 154–163°C for analogous compounds) guide storage and reaction conditions .
- pKa: Estimated via computational models (e.g., ~7.74 for similar naphthalenone derivatives), influencing protonation states in biological systems .
Advanced Question: How can synthesis yields and purity be optimized for this compound?
Answer:
- Reaction Conditions:
- Purification:
- Gradient column chromatography (silica gel, hexane/ethyl acetate) enhances purity.
- HPLC: Reverse-phase methods (C18 column, acetonitrile/water) quantify impurities (<1%) .
Advanced Question: What methodologies are used to evaluate biological activity in anti-parasitic studies?
Answer:
- In Vitro Assays:
- Anti-parasitic Activity: Incubate with Leishmania amazonensis promastigotes or Trypanosoma cruzi epimastigotes. Measure IC via Alamar Blue assays (48–72 hours) .
- Cytotoxicity: Use LLCMK2 cells (Macaca mulatta kidney cells) with MTT assays to determine selectivity indices .
- Mechanistic Studies: Fluorescence microscopy for membrane permeability or ROS generation assays .
Advanced Question: How are analytical challenges in purity assessment addressed?
Answer:
- HPLC-DAD/MS: Detects trace impurities (e.g., unreacted hydrazide or naphthalenone precursors) .
- Thermogravimetric Analysis (TGA): Confirms solvent-free crystals .
- NMR Purity: Integration of residual solvent peaks (e.g., DMSO at δ 2.5 ppm) ensures <5% impurities .
Advanced Question: How do researchers resolve contradictions in bioactivity data across studies?
Answer:
- Standardized Protocols: Use CLSI guidelines for parasite culture conditions (e.g., pH, temperature) .
- Dose-Response Reproducibility: Validate IC values across ≥3 independent experiments with positive controls (e.g., amphotericin B) .
- Meta-Analysis: Compare structural analogs (e.g., nitro vs. methoxy substituents) to identify SAR trends .
Advanced Question: What strategies ensure compound stability during storage and bioassays?
Answer:
- Storage: Argon-atmosphere vials at −20°C, desiccated to prevent hydrolysis .
- Light Sensitivity: Amber glassware or opaque containers mitigate photodegradation .
- In-Use Stability: Monitor decomposition via LC-MS during long-term assays (e.g., >72 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
